molecular formula C13H11ClFNO3 B15335761 Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B15335761
M. Wt: 283.68 g/mol
InChI Key: RERNNRFEMXTQOL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chloro-4-fluorophenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 3. Isoxazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties .

Properties

Molecular Formula

C13H11ClFNO3

Molecular Weight

283.68 g/mol

IUPAC Name

ethyl 3-(2-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-5-4-8(15)6-10(9)14/h4-6H,3H2,1-2H3

InChI Key

RERNNRFEMXTQOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification steps: Including recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation products: Include oxidized forms of the isoxazole ring or phenyl group.

    Hydrolysis products: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the halogen substituents (Cl, F) and their positions on the phenyl ring. Key examples include:

Compound Name Substituent Positions Molecular Formula Molecular Weight logP Key Properties/Applications Reference
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate 2-Cl, 6-F C₁₃H₁₁ClFNO₃ 283.68 2.97 Analyzed via reverse-phase HPLC
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 4-F C₁₃H₁₂FNO₃ 249.24 N/A m.p. 58–59°C; commercial availability
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate 4-Br C₁₃H₁₂BrNO₃ 310.14 N/A Used in early-stage drug discovery
Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate 2,6-diF C₁₃H₁₁F₂NO₃ 267.23 N/A Research applications
Ethyl 3-(9-chloro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate Anthracene-fused C₂₁H₁₆ClNO₄ 381.81 N/A Anti-tumor activity (no cytotoxicity at 25 µM)

Key Observations :

This aligns with the increased logP from additional halogenation, enhancing membrane permeability .

Biological Activity: Anthracene-fused derivatives (e.g., ) exhibit edge-to-face π-stacking interactions with DNA, suggesting a mechanism for antitumor activity. However, cytotoxicity was absent in SNB-19 glioblastoma cells at 25 µM, indicating selectivity or resistance mechanisms .

Synthetic Methods :

  • Ethyl 3-(4-bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate was synthesized via automated preparative chromatography using THF/MeOH/water and LiOH .
  • Anthracene derivatives were prepared via cyclization reactions involving ethyl acetoacetate, sodium ethoxide, and N-chlorosuccinimide (NCS), followed by recrystallization for structural confirmation .

Crystallographic and Structural Insights
  • Phenyl-Isoxazole Dihedral Angles :

    • In anthracene-fused derivatives, the isoxazole ring is nearly perpendicular to the anthracene ring (dihedral angles: 88.48° and 89.92°), promoting π-stacking interactions critical for DNA binding .
    • Ethyl ester groups in most derivatives adopt near-coplanar orientations with the isoxazole ring (e.g., 2.48° deviation), optimizing electronic conjugation .
  • Ring Puckering :

    • Cyclopentane-like puckering in anthracene rings (total intra-B-ring torsion angles: 41.43° and 34.38°) suggests a shallow boat conformation, which may influence stacking geometry .

Biological Activity

Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique chemical structure that includes both chloro and fluoro substituents. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

PropertyValue
Molecular Formula C13H11ClFNO3
Molecular Weight 283.68 g/mol
CAS Number 83817-51-0
Density 1.303 g/cm³
Boiling Point 372.9 °C
Flash Point 179.3 °C

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity due to the presence of chloro and fluoro groups, which enhance binding affinity and selectivity towards molecular targets .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in drug development .

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

CompoundKey DifferencesBiological Activity
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylateLacks fluoro substituentReduced reactivity and biological activity
Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylateLacks chloro substituentDifferent chemical properties
Ethyl 3-(2-chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylateContains methyl instead of fluorineAltered chemical behavior

The unique combination of chloro and fluoro substituents in this compound enhances its stability and potential biological interactions compared to its analogs.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted phenylacetylenes with ethyl acetoacetate derivatives. Key steps include controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or THF) to minimize by-products like uncyclized intermediates. For example, Na-mediated alkoxylation in ethanol enhances esterification efficiency . Yield optimization requires stoichiometric balancing of the 2-chloro-4-fluorophenyl precursor with the isoxazole-forming reagent, as excess aryl halide can lead to dimerization side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.28–7.50 ppm and methyl groups at δ 2.21 ppm) .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves stereochemistry and confirms the near-orthogonal orientation of the isoxazole and fluorophenyl rings. Displacement parameters validate thermal motion in the ester moiety .
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column, 2.97 logP) assess purity and separation efficiency under isocratic conditions .

Q. What physicochemical properties govern solubility and reactivity in this compound?

  • LogP : ~2.97 (predicted via HPLC retention), indicating moderate lipophilicity suitable for membrane permeability in biological assays .
  • Solubility : Enhanced in polar aprotic solvents (e.g., DMSO, acetone) due to the ester carbonyl and fluorophenyl electron-withdrawing groups.
  • Reactivity : The isoxazole ring undergoes nucleophilic substitution at the 4-position, while the ester group is prone to hydrolysis under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Discrepancies often arise from incomplete force-field parameterization of halogenated aryl groups in docking simulations. For example, a compound with structural π-stacking potential (as in ) may show no cytotoxicity despite in silico binding affinity. To address this:

  • Validate computational models using high-resolution X-ray data (e.g., edge-to-face π-interactions at 3.1–3.3 Å distances) .
  • Perform free-energy perturbation (FEP) calculations to account for solvation effects on halogen bonding .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • SAR Studies : Modify substituents (e.g., replacing Cl with Br on the phenyl ring) to assess potency shifts. For instance, brominated analogs show enhanced binding to kinase domains due to increased van der Waals interactions .
  • Biochemical Assays : Use fluorescence polarization to measure binding affinity to DNA G-quadruplexes, leveraging the anthracenyl moiety’s stacking propensity .
  • Metabolic Profiling : LC-MS/MS identifies esterase-mediated hydrolysis products in hepatic microsomes, clarifying prodrug potential .

Q. How should derivatives be designed for structure-activity relationship (SAR) studies?

  • Core Modifications : Introduce electron-donating groups (e.g., -OCH3_3) at the 2-chloro-4-fluorophenyl position to alter electronic effects on the isoxazole ring .
  • Side-Chain Variations : Replace the ethyl ester with tert-butyl to enhance metabolic stability while monitoring logP changes .
  • Biological Testing : Prioritize in vitro cytotoxicity panels (e.g., NCI-60) and kinase inhibition assays to map activity cliffs .

Q. What computational tools model conformational dynamics and ring puckering effects?

  • Cremer-Pople Parameters : Quantify out-of-plane displacements in the isoxazole ring using puckering coordinates (e.g., θ and φ angles) derived from X-ray data .
  • Molecular Dynamics (MD) : Simulate solvent effects on ester hydrolysis rates with explicit water models (TIP3P) and PME electrostatics .

Key Notes

  • Contradictions : Antitumor activity in structural analogs () vs. lack of cytotoxicity in the parent compound highlights the need for precise substituent tuning.
  • Methodological Gaps : Limited high-resolution target-binding data necessitates integrative approaches (e.g., cryo-EM + MD).

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